molecular formula C4H4O3S2 B1583125 Thiophene-2-sulfonic acid CAS No. 79-84-5

Thiophene-2-sulfonic acid

Cat. No. B1583125
CAS RN: 79-84-5
M. Wt: 164.2 g/mol
InChI Key: BSXLLFUSNQCWJP-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonic acid is a compound with the CAS Number: 79-84-5 and a molecular weight of 165.21 . It is a solid at room temperature .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name for Thiophene-2-sulfonic acid is 1H-1lambda3-thiophene-2-sulfonic acid . The InChI code is 1S/C4H5O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3,8H,(H,5,6,7) and the InChI key is KXOAGZRPXZJEPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Thiophene-2-sulfonic acid is a solid at room temperature . It has a molecular weight of 165.21 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Industrial Chemistry and Material Science

  • Field : Industrial Chemistry and Material Science .
  • Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Pharmacology

  • Field : Pharmacology .
  • Application : Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes .
  • Method : The inhibition effect of the thiophene-based sulfonamides was determined by IC 50 and K i parameters . A molecular docking study was performed for each molecule .
  • Results : Thiophene-based sulfonamides showed IC 50 values of in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II. K i values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .

Organic Semiconductors

  • Field : Material Science .
  • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

  • Field : Electronics .
  • Application : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Anti-Inflammatory Drugs

  • Field : Pharmacology .
  • Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Dental Anesthetic

  • Field : Dentistry .
  • Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Organic Field-Effect Transistors (OFETs)

  • Field : Electronics .
  • Application : Thiophene-mediated molecules play a significant role in the advancement of organic field-effect transistors (OFETs) .

Antihypertensive Drugs

  • Field : Pharmacology .
  • Application : Some thiophene derivatives exhibit antihypertensive properties .

Anti-Atherosclerotic Drugs

  • Field : Pharmacology .
  • Application : Certain thiophene derivatives have anti-atherosclerotic properties .

Nickel (0)-Catalysed Cross-Coupling

  • Field : Organic Chemistry .
  • Application : 5-Magnesiothiophene is used for a nickel (0)-catalysed cross-coupling .

Thienyl Ketones

  • Field : Organic Chemistry .
  • Application : Thienyl ketones are used in reactions with Lewis acids .
  • Method : To overcome the recognized problem of strong coordination between Lewis acids and reaction products, thienyl ketones, metal salts that are less oxophilic have been employed .

Safety And Hazards

Thiophene-2-sulfonic acid has several hazard statements including H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .

Future Directions

Thiophene-based analogs are being studied extensively due to their potential as biologically active compounds . They are essential in improving advanced compounds with a variety of biological effects . The future of thiophene-based compounds lies in further exploring their synthesis and biological applications .

properties

IUPAC Name

thiophene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLLFUSNQCWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276544
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-sulfonic acid

CAS RN

79-84-5
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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